molecular formula C18H27N3O3S B5880204 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide

Cat. No.: B5880204
M. Wt: 365.5 g/mol
InChI Key: IBSHCQFKTZBENX-VHEBQXMUSA-N
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Description

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with morpholine and piperidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of toluene to form 4-methylbenzenesulfonyl chloride.

    Introduction of the Piperidine Group: The piperidine moiety is introduced via a nucleophilic substitution reaction with 4-methylbenzenesulfonyl chloride.

    Formation of the Morpholine Derivative: The morpholine group is then added through a condensation reaction with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
  • 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide

Uniqueness

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide is unique due to the presence of both morpholine and piperidine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(NE)-4-methyl-N-(1-morpholin-4-yl-2-piperidin-1-ylethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-16-5-7-17(8-6-16)25(22,23)19-18(21-11-13-24-14-12-21)15-20-9-3-2-4-10-20/h5-8H,2-4,9-15H2,1H3/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSHCQFKTZBENX-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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